2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
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Overview
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 2-(1,2,4-oxadiazol-5-yl)anilines and 3-(5-bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole share similar structural features
Other Oxadiazoles: 1,2,3-oxadiazole and 1,3,4-oxadiazole are regioisomers with different nitrogen atom positions.
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c19-16(20)12-8-4-5-9-13(12)21-10-14-17-15(18-22-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
OOTRKIIUHUWDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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